1,3,5-Triphenylformazan: A Technical Guide for Researchers
1,3,5-Triphenylformazan: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of 1,3,5-Triphenylformazan, with a focus on its role in cellular viability assays.
Introduction
1,3,5-Triphenylformazan, a vibrant, deep red to purple crystalline solid, is a crucial organic compound in various biochemical and analytical applications.[1] Its intense color and electrochemical properties make it an invaluable indicator in histological staining and, most notably, in cell viability and cytotoxicity assays. This guide provides a comprehensive overview of 1,3,5-Triphenylformazan for researchers, scientists, and drug development professionals, detailing its chemical characteristics, synthesis, and experimental protocols.
Core Chemical and Physical Properties
1,3,5-Triphenylformazan is the product of the reduction of a tetrazolium salt, most commonly 2,3,5-triphenyl-2H-tetrazolium chloride (TTC). This conversion is a hallmark of metabolic activity in viable cells, forming the basis of the widely used MTT assay.[2] The compound is stable and soluble in organic solvents like dioxane and chloroform.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 1,3,5-Triphenylformazan:
| Property | Value | References |
| Molecular Formula | C₁₉H₁₆N₄ | [4] |
| Molecular Weight | 300.36 g/mol | |
| Appearance | Orange to brown to dark red powder/crystalline | |
| Melting Point | 166 - 173 °C | [1] |
| Solubility | Dioxane: 50 mg/mL, clear | [5] |
| UV-Vis λmax (in Methanol) | ~480 nm | [6] |
Synthesis of 1,3,5-Triphenylformazan
The synthesis of 1,3,5-Triphenylformazan is a well-established process involving the coupling of a diazonium salt with a phenylhydrazone.[1]
Experimental Protocol: Synthesis
This protocol outlines a common method for the laboratory synthesis of 1,3,5-Triphenylformazan:[1]
Materials:
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Sodium hydroxide (B78521)
-
Sodium acetate (B1210297)
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Concentrated Hydrochloric Acid
-
Sodium nitrite (B80452)
-
Ice
Procedure:
-
Preparation of Benzaldehyde Phenylhydrazone:
-
React benzaldehyde (0.02 mol) with phenylhydrazine (0.02 mol) in a methanolic medium at a pH of 5-6.
-
-
Preparation of the Reaction Mixture:
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Dissolve the synthesized benzaldehyde phenylhydrazone in a suitable amount of methanol.
-
Prepare a basic buffer solution with sodium hydroxide (2.50 g), sodium acetate (3.50 g), and methanol (200 mL).
-
Mix the benzaldehyde phenylhydrazone solution with the basic buffer solution.
-
-
Preparation of Benzenediazonium (B1195382) Chloride:
-
In a separate flask, prepare a diazonium chloride solution by reacting aniline (1.86 g, 0.02 mol) with concentrated HCl (5 mL) and sodium nitrite (1.50 g) at 0-5 °C.
-
Use ice to maintain the temperature between 0-5 °C.
-
-
Coupling Reaction:
-
Add the benzenediazonium chloride solution dropwise to the basic benzaldehyde phenylhydrazone solution with constant stirring.
-
Continue stirring the mixture for 2 hours. A bright red precipitate of formazan (B1609692) will form.
-
-
Crystallization and Purification:
-
Store the mixture in a refrigerator for 2 days to facilitate complete precipitation.
-
Recrystallize the crude product from methanol to obtain pure 1,3,5-Triphenylformazan.
-
Synthesis of 1,3,5-Triphenylformazan.
Application in Cell Viability: The MTT Assay
The most prominent application of 1,3,5-Triphenylformazan is in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of the water-soluble, yellow MTT, converting it into the water-insoluble, purple 1,3,5-Triphenylformazan.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[2]
Principle of the MTT Assay.
Experimental Protocol: MTT Assay
The following is a generalized protocol for performing an MTT assay with adherent cells. This protocol may require optimization based on the specific cell type and experimental conditions.[9]
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in diluted HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Treat the cells with the desired compounds (e.g., potential drugs) and include appropriate controls (untreated cells, vehicle controls). Incubate for the desired exposure period.
-
-
Addition of MTT Reagent:
-
Carefully aspirate the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the MTT reagent to each well.
-
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the MTT to formazan, which will appear as purple precipitates.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control (untreated) cells.
-
Experimental Workflow for the MTT Assay.
Conclusion
1,3,5-Triphenylformazan is a fundamentally important compound in the fields of biochemistry and drug discovery. Its formation as a result of cellular metabolic processes provides a robust and quantifiable measure of cell viability. A thorough understanding of its properties and the experimental protocols involving its generation is essential for researchers utilizing assays such as the MTT to assess the effects of various compounds on cellular health. The detailed protocols and data presented in this guide serve as a valuable resource for the effective application of 1,3,5-Triphenylformazan in a research setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]
- 5. 1,3,5-Triphenylformazan [chembk.com]
- 6. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. merckmillipore.com [merckmillipore.com]
